molecular formula C16H15Cl2N3O B2606708 3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one CAS No. 1797894-34-8

3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one

Cat. No.: B2606708
CAS No.: 1797894-34-8
M. Wt: 336.22
InChI Key: SMWZUAMIEXKDGW-UHFFFAOYSA-N
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Description

This compound features a 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl core linked via a propan-1-one chain to a 3,4-dichlorophenyl group. The dichlorophenyl moiety enhances lipophilicity and may improve binding affinity to hydrophobic enzyme pockets, while the pyridopyrimidine scaffold is associated with kinase inhibition or enzyme modulation .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c17-13-3-1-11(7-14(13)18)2-4-16(22)21-6-5-15-12(9-21)8-19-10-20-15/h1,3,7-8,10H,2,4-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWZUAMIEXKDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one , with the CAS number 1797894-34-8 , is a pyrido[4,3-d]pyrimidine derivative that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H15_{15}Cl2_2N3_3O
  • Molecular Weight : 336.2 g/mol
  • Structural Features : The compound features a dichlorophenyl group and a pyrido[4,3-d]pyrimidine moiety, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various synthesized pyrido[4,3-d]pyrimidines:

  • Compounds demonstrated higher antimicrobial activity than standard antibiotics like cefotaxime and fluconazole.
  • The study indicated that certain derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of this compound was assessed through cytotoxicity tests against several human cancer cell lines:

  • Cell Lines Tested : NCI-H460 (lung cancer), HepG2 (liver cancer), HCT-116 (colon cancer).
  • Results indicated that certain derivatives exhibited cytotoxicity superior to doxorubicin, a commonly used chemotherapy agent. Specifically, compounds with similar structures showed effective inhibition of cell proliferation and induced apoptosis in cancer cells .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated alongside its antimicrobial and anticancer activities:

  • The findings suggested that the compound could protect DNA from oxidative damage, highlighting its potential as a therapeutic agent in oxidative stress-related diseases .

Case Studies

Several studies have been conducted to explore the biological activities of pyrido[4,3-d]pyrimidine derivatives:

  • Synthesis and Evaluation :
    • A study synthesized various pyrido[4,3-d]pyrimidine derivatives and tested their biological activities. The results showed that compounds with specific substitutions exhibited enhanced antimicrobial and anticancer activities compared to their analogs .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that these compounds might inhibit specific cellular pathways involved in cancer cell survival and proliferation. For instance, certain derivatives were found to target tyrosine kinase pathways critical for tumor growth .

Data Table: Biological Activity Summary

Activity TypeTest Organisms/Cell LinesComparison DrugResult Summary
AntimicrobialVarious bacteria and fungiCefotaximeHigher activity than standard antibiotics
AnticancerNCI-H460, HepG2, HCT-116DoxorubicinSuperior cytotoxicity observed
AntioxidantDNA damage protection assays-Significant protective effects against oxidative stress

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and synthetic differences between the target compound and analogs from the evidence:

Compound Core Structure Substituents Molecular Weight (M+1) Key Synthesis Steps Notable Features
Target: 3-(3,4-Dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one 7,8-Dihydropyrido[4,3-d]pyrimidin-6-yl 3,4-Dichlorophenyl, propan-1-one linker 446 (estimated) Not explicitly described; likely involves coupling of dichlorophenylpropanone to core High lipophilicity due to dichlorophenyl; potential for enhanced target binding
2-(3,4-Dichlorophenyl)-1-{4-[(4-fluorophenyl)methyl]-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one () Pyrido[4,3-d]pyrimidin-6-yl 3,4-Dichlorophenyl, 4-fluorobenzyl, ethanone linker 446 (C22H18Cl2FN3O) Column chromatography (ethyl acetate/dichloromethane) Fluorophenyl group may improve metabolic stability compared to non-halogenated analogs
1-[2-(Indan-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl]-3-(prop-2-yn-1-yloxy)propan-1-one () 7,8-Dihydropyrido[4,3-d]pyrimidin-6-yl Indan-2-ylamino, propargyloxy-propanone linker 377 48% yield via column chromatography (ethyl acetate/dichloromethane) Propargyl group enables click chemistry modifications for further derivatization
N-{2-[2-(Indan-2-ylamino)-pyrido[4,3-d]pyrimidin-6-yl]-2-oxoethyl}-N-(pent-4-yn-1-yl)acetamide () Pyrido[4,3-d]pyrimidin-6-yl Indan-2-ylamino, pent-4-yn-1-ylacetamide 446 100% crude yield; purified via silica gel column Alkyne side chain supports conjugation strategies (e.g., with azides)
(3-Fluorophenyl)[2-(4-phenylpiperazin-1-yl)-4-piperidin-1-yl-pyrido[4,3-d]pyrimidin-6-yl]methanone () Pyrido[4,3-d]pyrimidin-6-yl 3-Fluorophenyl, piperazine/piperidine substituents 500.62 Not detailed Piperazine/piperidine groups enhance solubility and CNS penetration

Key Structural and Functional Insights

Substituent Impact on Lipophilicity: The 3,4-dichlorophenyl group in the target compound increases lipophilicity compared to analogs with fluorophenyl () or unsubstituted aryl groups. This may enhance membrane permeability but reduce aqueous solubility . Propan-1-one linkers (vs.

Synthetic Efficiency: Yields for analogs range from 19% (, imidazolylpentanoic acid synthesis) to 100% (), with most purifications relying on silica gel chromatography . Copper-catalyzed click chemistry (e.g., , step C) is a common strategy for introducing triazole or alkyne-functionalized side chains .

Biological Relevance: The pyridopyrimidine core is frequently associated with kinase inhibition (e.g., Autotaxin in ). Substituents like inden-2-ylamino () may mimic ATP-binding motifs in kinases . Fluorine or chlorine substituents () improve metabolic stability and target affinity due to their electron-withdrawing effects .

Q & A

Q. Table 1: Yield Optimization Case Study (Hypothetical Data)

ConditionCatalystSolventTemp (°C)Yield (%)
1Pd(OAc)₂DMF8062
2Pd(PPh₃)₄Dioxane10078
3PdCl₂(dppf)THF6045

Advanced: How should researchers address contradictory bioactivity data in different assays?

Methodological Answer:

  • Assay Validation : Compare results across orthogonal methods (e.g., MTT vs. ATP-luciferase for cytotoxicity) .
  • Solubility Adjustments : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
  • Dose-Response Curves : Perform 8-point dilutions (1 nM–100 µM) to calculate accurate IC₅₀ values .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey post-hoc) to reconcile discrepancies between in vitro and cell-based assays .

Advanced: What methodologies assess the environmental fate of this compound?

Methodological Answer:

  • Hydrolysis Studies : Incubate at pH 4–9 (37°C, 7 days) to measure degradation products via LC-MS .
  • Soil Sorption : Use batch equilibrium (OECD Guideline 106) with loam/sand soils to determine Kₒc values .
  • Ecotoxicity : Test on Daphnia magna (48h LC₅₀) and algal growth inhibition (OECD 201) .

Advanced: How can mechanistic studies elucidate the compound’s biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR, VEGFR) .
  • SPR Biosensors : Measure binding kinetics (ka/kd) for protein-ligand interactions .
  • CRISPR-Cas9 Knockout : Validate target engagement by comparing wild-type vs. gene-edited cell lines .

Advanced: What strategies resolve spectral interference in NMR due to diastereomers?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using a CHIRALPAK® IA column (hexane/isopropanol) .
  • NOESY Experiments : Identify spatial proximity of protons to assign stereochemistry .
  • Derivatization : Convert the compound to diastereomeric esters (e.g., Mosher’s acid) for unambiguous assignment .

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